Chaetomellic Acid A-d3 Disodium Salt
Description
Properties
Molecular Formula |
C₁₉H₂₉D₃Na₂O₄ |
|---|---|
Molecular Weight |
373.45 |
Synonyms |
(2Z)-2-(Methyl-d3)-3-tetradecyl-2-butenedioic Acid Disodium Salt; |
Origin of Product |
United States |
Historical Discovery, Isolation, and Structural Elucidation of Chaetomellic Acid a
Initial Identification from Fungal Cultures of Chaetomella acutiseta
Chaetomellic Acid A was first isolated from the fungal species Chaetomella acutiseta. nih.govhoelzel-biotech.comstcloudstate.edu This discovery was the result of screening programs of microbial natural products aimed at identifying new bioactive compounds. nih.gov Researchers at Merck Research Laboratories were instrumental in the initial isolation of Chaetomellic Acids A and B from Chaetomella acutiseta. nih.gov The producing organism, Chaetomella acutiseta, is a coelomycetous fungus characterized by its pycnidial or sporodochial conidiomata with brown, unbranched setae. coelomycetes.orgresearchgate.net
The initial isolation process involved fermentation of Chaetomella acutiseta, from which the chaetomellic acids were extracted. hoelzel-biotech.comstcloudstate.edupharmaffiliates.com It was noted that Chaetomellic Acid A has a high propensity to cyclize, and it was originally isolated in its anhydride (B1165640) form. nih.gov This cyclic form, however, is unstable under mild basic conditions (pH=7.5) and readily hydrolyzes to the biologically active dicarboxylate anion. nih.gov The production of chaetomellic acids appears to be a common trait within the Chaetomella genus. nih.gov
Methodologies for Structural Characterization
The structural elucidation of Chaetomellic Acid A was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). taylorandfrancis.com These methods are standard in the field of natural product chemistry for determining the precise arrangement of atoms within a molecule. taylorandfrancis.com
Table 1: Spectroscopic Data for Chaetomellic Acid A
| Technique | Observation |
| Molecular Formula | C19H34O4 nih.gov |
| Molecular Weight | 326.5 g/mol nih.gov |
| IUPAC Name | (Z)-2-methyl-3-tetradecylbut-2-enedioic acid nih.gov |
NMR spectroscopy, including 1H-NMR and 13C-NMR, would have been pivotal in determining the carbon skeleton and the connectivity of the protons. mdpi.commdpi.com The chemical shifts and coupling constants of the various protons and carbons in the molecule provide a detailed map of its structure. Mass spectrometry would have been used to determine the molecular weight and fragmentation pattern, further confirming the proposed structure. taylorandfrancis.comresearchgate.net The combination of these techniques allowed for the unambiguous determination of the structure of Chaetomellic Acid A. taylorandfrancis.com
Original Contributions to Natural Product Structure Determination
The determination of the structure of Chaetomellic Acid A contributed to the growing library of known natural products. Its identification as a dicarboxylic acid with a long alkyl chain and a specific stereochemistry added a new structural motif to the family of fungal metabolites. The discovery also highlighted the biosynthetic capabilities of Chaetomella species.
The fact that it was isolated as an anhydride that converts to the active diacid form under physiological conditions was an important finding. nih.gov This pH-dependent equilibrium between the active and inactive forms provided valuable insight into its mechanism of action as a farnesyl-protein transferase (FPTase) inhibitor. nih.gov This understanding has informed the design and synthesis of analogues with potentially improved therapeutic properties. stcloudstate.edunih.gov
Comparative Analysis with Structurally Related Natural Products
Chaetomellic Acid A belongs to a class of natural products characterized by a maleic anhydride or maleic acid functional group. nih.gov A number of other natural products share this structural feature, though they may differ in the length and substitution of the alkyl chain.
One example of a related class of compounds is the nonadrides, which also contain a maleic anhydride unit. researchgate.net However, many nonadrides possess two maleic anhydride units within their structure, unlike the single unit in Chaetomellic Acid A. researchgate.net Another related compound is tautomycin, which also features a maleic anhydride moiety. nih.gov
The structural similarity of the dianionic form of Chaetomellic Acid A to farnesyl pyrophosphate (FPP) is crucial to its biological activity. nih.gov Both molecules possess a hydrophilic head group attached to a hydrophobic tail. nih.gov The maleate portion of Chaetomellic Acid A mimics the diphosphate (B83284) group of FPP, allowing it to competitively inhibit FPTase. nih.gov This structural mimicry is a key feature that has driven research into synthesizing analogues with modified hydrophobic tails to potentially enhance their inhibitory activity. stcloudstate.edunih.gov
Biosynthetic Pathways and Precursor Incorporation in Chaetomellic Acid a Production
Enzymatic Cascade and Intermediates in Biosynthesis
While the specific enzymatic cascade for Chaetomellic Acid A has not been fully elucidated in the scientific literature, it is hypothesized to be orchestrated by a Type I polyketide synthase (PKS). These large, multifunctional enzymes act as molecular assembly lines, catalyzing a series of reactions to construct the polyketide backbone. youtube.com
The proposed biosynthetic route likely initiates with a "starter" unit, such as acetyl-CoA, which is then elongated by the iterative addition of "extender" units, primarily malonyl-CoA. nih.gov Each cycle of elongation involves a series of enzymatic reactions within the PKS domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. Further modifications, such as reductions and dehydrations, are catalyzed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which may or may not be present in each module of the PKS, leading to structural diversity in the growing polyketide chain. nih.gov
The formation of the characteristic maleic anhydride (B1165640) head group of Chaetomellic Acid A is a key step in its biosynthesis. wikipedia.org While the precise enzymatic steps are unknown, it likely involves a series of oxidative and cyclization reactions on the polyketide intermediate. The incorporation of a deuterium-labeled precursor, such as a deuterated acetate (B1210297) or malonate, would result in the formation of Chaetomellic Acid A-d3, a process invaluable for tracer studies. phcogrev.com
Hypothesized Intermediates in Chaetomellic Acid A Biosynthesis:
| Intermediate Stage | Description | Key Enzymatic Domain(s) |
| Polyketide Chain Assembly | Sequential condensation of acetate and malonate units to form a linear polyketide chain. | Polyketide Synthase (PKS) with KS, AT, ACP domains. |
| Reductive Processing | Selective reduction of keto groups along the polyketide chain. | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains within the PKS. |
| Oxidative Tailoring and Cyclization | Modification of the polyketide chain to form the maleic anhydride head group. | Likely involves separate tailoring enzymes such as oxidases and cyclases. |
Genetic Components and Gene Cluster Identification Relevant to Production
The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized in contiguous groups known as biosynthetic gene clusters (BGCs). nih.gov These clusters often contain the gene for the core synthase enzyme (e.g., PKS), as well as genes encoding tailoring enzymes, transporters, and regulatory proteins. nih.gov
To date, the specific BGC for Chaetomellic Acid A in Chaetomella acutiseta has not been reported in the scientific literature. Identifying this cluster is a critical step towards understanding and manipulating the production of this compound. Modern genome sequencing and bioinformatic tools, such as antiSMASH and PRISM, are powerful approaches for identifying putative BGCs in fungal genomes. nih.gov By sequencing the genome of Chaetomella acutiseta and searching for sequences homologous to known PKS genes and other BGC components, researchers can pinpoint the likely genetic locus for Chaetomellic Acid A biosynthesis. The cloning and functional characterization of such a cluster would provide definitive proof of its role and open avenues for heterologous expression and yield enhancement. nih.gov
Strategies for Enhancing Biosynthetic Yields in Controlled Laboratory Environments
Increasing the production of Chaetomellic Acid A in laboratory settings is a key objective for both research and potential commercial applications. Several strategies can be employed to enhance the yield of fungal secondary metabolites.
Precursor Feeding: Supplementing the fermentation medium with precursors of the biosynthetic pathway can significantly boost product titers. nih.govphcogrev.com For Chaetomellic Acid A, this could involve feeding with acetate, malonate, or their derivatives. The use of deuterated precursors would specifically enhance the yield of Chaetomellic Acid A-d3.
Genetic Engineering: Once the BGC is identified, genetic manipulation of the producing organism or a heterologous host offers powerful opportunities for yield improvement. This can include:
Overexpression of the PKS gene and other key biosynthetic genes: Placing these genes under the control of strong, constitutive promoters can drive increased production.
Manipulation of regulatory genes: Identifying and overexpressing positive regulators or deleting negative regulators within the BGC can "turn on" or enhance pathway expression.
Metabolic engineering of the host: Modifying primary metabolic pathways to increase the supply of precursors like acetyl-CoA and malonyl-CoA can channel more resources towards Chaetomellic Acid A synthesis.
Optimization of Fermentation Conditions: The production of fungal secondary metabolites is often highly sensitive to environmental conditions. Systematically optimizing factors such as medium composition (carbon and nitrogen sources), pH, temperature, and aeration can dramatically improve yields.
Interactive Data Table: Strategies for Enhancing Polyketide Production
| Strategy | Description | Potential Impact on Chaetomellic Acid A Yield |
| Precursor Feeding | Addition of biosynthetic precursors (e.g., acetate, malonate) to the culture medium. | Direct increase in the building blocks for polyketide synthesis. |
| Gene Cluster Overexpression | Increasing the copy number or transcriptional level of the entire biosynthetic gene cluster. | Enhanced flux through the entire biosynthetic pathway. |
| Promoter Engineering | Replacing native promoters with stronger, inducible, or constitutive promoters for key biosynthetic genes. | Fine-tuned and elevated expression of rate-limiting enzymes. |
| Metabolic Engineering | Modifying primary metabolism to increase the intracellular pool of precursors like acetyl-CoA and malonyl-CoA. | Increased availability of essential starter and extender units. |
| Fermentation Optimization | Systematically adjusting physical and chemical parameters of the culture environment. | Improved fungal growth and induction of secondary metabolism. |
Advanced Synthetic Methodologies for Chaetomellic Acid a and Its Deuterated Derivatives
Total Synthesis Approaches and Retrosynthetic Analysis
The total synthesis of Chaetomellic Acid A has been the subject of considerable research, leading to the development of multiple synthetic routes. stcloudstate.edu A central theme in these syntheses is the initial preparation of the more stable anhydride (B1165640) form, which can be readily hydrolyzed to the biologically active dicarboxylic acid under physiological conditions. nih.gov
Retrosynthetic analysis, a problem-solving technique where a target molecule is deconstructed into simpler precursors, has been instrumental in devising synthetic plans for Chaetomellic Acid A. wikipedia.orgias.ac.inub.edu This approach allows chemists to work backward from the complex target to commercially available starting materials. ias.ac.inamazonaws.com Two general strategies have emerged from the retrosynthetic analysis of Chaetomellic Acid A anhydride: the alkylation of maleic precursors and the assembly of the crucial 1,4-dicarbonyl group. nih.gov
Another strategy focuses on the oxidation of a succinate to a maleate. acs.org This novel approach provides an alternative pathway to the core structure of Chaetomellic Acid A. The development of diverse synthetic routes highlights the ingenuity of chemists in tackling the synthesis of this complex natural product. acs.orgubinkim.com
Stereoselective Synthesis Strategies for Chiral Fidelity
While Chaetomellic Acid A itself is not chiral, the principles of stereoselective synthesis are crucial in the synthesis of many complex natural products and their analogues. ethz.chnih.gov Stereoselective strategies aim to control the three-dimensional arrangement of atoms, ensuring the formation of a specific stereoisomer. This is particularly important when synthesizing derivatives or analogues of Chaetomellic Acid A that may contain chiral centers.
Key strategies in stereoselective synthesis include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources like amino acids or sugars. ethz.ch
Chiral Auxiliaries: Employing a temporary chiral group to direct the stereochemical outcome of a reaction. ethz.ch
Asymmetric Catalysis: Using chiral catalysts to favor the formation of one enantiomer over another.
For instance, in the synthesis of spirotetronate natural products, the Diels-Alder cycloaddition is a key reaction where stereoselectivity is critical. academie-sciences.fr The use of Lewis acids in these reactions can effectively control the diastereoselectivity. academie-sciences.fr Similarly, in the synthesis of other complex molecules, enantioselective cycloadditions catalyzed by confined imidodiphosphorimidate (IDPi) catalysts have proven highly effective. nih.gov These strategies, while not directly applied to the achiral Chaetomellic Acid A, are fundamental to the broader field of natural product synthesis and are essential for creating structurally diverse and biologically active molecules.
Chemoenzymatic and Photochemical Synthetic Routes
While specific chemoenzymatic or photochemical routes for the synthesis of Chaetomellic Acid A are not extensively detailed in the provided search results, these methodologies represent powerful and increasingly utilized strategies in the synthesis of complex natural products. nih.gov
Chemoenzymatic synthesis integrates the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. chemrxiv.org Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, often streamlining synthetic routes. nih.govresearchgate.net This approach has been successfully applied to the synthesis of various complex molecules, demonstrating its potential to improve efficiency and reduce environmental impact. nih.gov
Photochemical synthesis utilizes light to promote chemical reactions, often enabling the formation of unique and complex molecular architectures that are inaccessible through thermal methods. nih.gov Photochemical transformations, such as [2+2] photocycloadditions, can rapidly build molecular complexity from simple starting materials. nih.govmdpi.com These methods are particularly valuable for constructing strained ring systems and polycyclic skeletons found in many natural products. nih.gov
Targeted Synthesis of Deuterated Analogues, Including Chaetomellic Acid A-d3 Disodium (B8443419) Salt, for Isotopic Labeling Applications in Research
The synthesis of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), is of significant interest for various research applications, particularly in metabolic studies and as internal standards in mass spectrometry. nih.govckisotopes.com The incorporation of deuterium can alter the metabolic profile of a molecule, potentially leading to an increased half-life and improved oral bioavailability. ckisotopes.com
The targeted synthesis of Chaetomellic Acid A-d3 Disodium Salt involves the introduction of three deuterium atoms at a specific position in the molecule. This isotopic labeling allows researchers to trace the molecule's metabolic fate and quantify its presence in biological samples.
General methods for the synthesis of deuterated compounds often involve the use of deuterated reagents and solvents. nih.gov For example, dimethylformamide dimethyl acetal can undergo isotopic exchange with deuterated alcohols like methanol-d to produce deuterated reagents that can then be used to synthesize deuterium-labeled heterocycles. nih.gov A versatile platform using bipolar membranes has also been developed for the production of deuterated acids and bases under mild conditions. nih.govbohrium.com This technology facilitates the synthesis of a variety of deuterium-labeled compounds. nih.govbohrium.com
Development of Scalable Laboratory Synthesis for Research-Grade Material
The ability to produce sufficient quantities of a compound is crucial for extensive biological evaluation and further research. Therefore, the development of scalable laboratory syntheses is a critical aspect of synthetic chemistry. nih.gov A scalable synthesis is one that can be efficiently and safely performed on a larger scale without significant decreases in yield or purity. researchgate.net
Molecular Mechanisms of Action of Chaetomellic Acid a at the Cellular and Subcellular Level
Target Identification and Validation in Biochemical Systems
The identification of the cellular targets of bioactive small molecules is a foundational step in drug discovery and chemical biology. rsc.org Direct biochemical methods, such as affinity purification, provide a robust approach to finding proteins that physically bind to a small molecule of interest. nih.gov In the case of Chaetomellic Acid A, its primary molecular target was identified through screening programs of microbial natural products. nih.gov These biochemical assays revealed that Chaetomellic Acid A is a potent inhibitor of farnesyl-protein transferase (FTase). nih.govscbt.com This enzyme is a key component of the protein prenylation pathway. nih.gov The identification was based on the compound's ability to interfere with the enzyme's function in a controlled biochemical environment, thus validating FTase as its direct target. nih.gov
Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Competitive Inhibition of Farnesyltransferase)
Chaetomellic Acid A is a potent and selective inhibitor of farnesyltransferase (FTase), with a reported half-maximal inhibitory concentration (IC₅₀) of 55 nM. abcam.com Its selectivity is notable, as it is significantly less effective against other related enzymes, such as geranylgeranyltransferase I and II. abcam.com Mechanistic studies have shown that Chaetomellic acids A and B are reversible inhibitors of FTase. nih.gov The inhibition is competitive, meaning the molecule competes with one of the enzyme's natural substrates. abcam.com Specifically, Chaetomellic Acid A is believed to function as a surrogate for farnesyl pyrophosphate (FPP), one of the key substrates for the FTase enzyme. nih.govnih.gov This is due to the structural similarity between the dianionic form of Chaetomellic Acid A and FPP. nih.gov
| Enzyme | IC₅₀ Value | Reference |
|---|---|---|
| Farnesyltransferase (FTase) | 55 nM | abcam.com |
| Geranylgeranyltransferase I | 92 µM | abcam.com |
| Geranylgeranyltransferase II | 34 µM | abcam.com |
Modulation of Protein Prenylation, Specifically Ras Farnesylation, and Downstream Signaling Pathways
Protein prenylation is an essential post-translational modification where an isoprenoid lipid, such as a farnesyl group, is covalently attached to a cysteine residue within a C-terminal "CaaX box" of a target protein. nih.gov This process is critical for the biological activity of numerous proteins, including the Ras family of small GTPases, which play a central role in cell signaling pathways that control proliferation and survival. nih.govnih.gov
The farnesylation of Ras proteins, catalyzed by FTase, is the initial and requisite step for their translocation to and anchoring at the plasma membrane, which is necessary for their function. nih.govnih.gov By competitively inhibiting FTase, Chaetomellic Acid A prevents the farnesylation of proteins like Ha-Ras. abcam.comnih.gov This inhibition of prenylation prevents the localization of these signaling proteins to the cell membrane, thereby blocking their ability to participate in downstream signaling cascades. nih.gov Consequently, the inhibition of FTase has emerged as a strategy in noncytotoxic anticancer therapy. nih.gov
Investigation of Cellular Uptake and Intracellular Distribution via Mechanistic Approaches
The ability of a compound to exert its effect is contingent upon its capacity to cross the cell membrane and reach its intracellular target. The uptake of small molecules can occur through various energy-dependent endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, as well as non-endocytic mechanisms. aau.dkdovepress.com The specific pathway is often dependent on the physicochemical properties of the molecule and the cell type. nih.gov
For Chaetomellic Acid A, which exists as a dicarboxylate anion at physiological pH, cellular penetration can be a challenge. nih.gov Indeed, some research has indicated that while potent in biochemical assays, Chaetomellic Acid A may exhibit poor penetration into certain cells, which could limit its ability to inhibit Ras processing in a cellular context. nih.gov Detailed mechanistic studies using techniques like fluorescence microscopy with labeled analogues or quantitative analysis via mass spectrometry would be required to fully elucidate the specific uptake transporters or endocytic pathways involved in its intracellular accumulation and to map its subcellular distribution. nih.gov
Effects on Gene Expression and Proteomic Profiles in Research Models
The inhibition of a key signaling enzyme like FTase is expected to have significant downstream consequences on the cell's gene expression and proteomic landscape. While specific transcriptomic or proteomic studies for Chaetomellic Acid A are not extensively detailed in the available literature, the effects can be inferred from its mechanism of action. Methodologies such as chemical proteomics and network pharmacology are used to identify a drug's targets and its broader effects on cellular pathways. nih.govmdpi.com
Because Chaetomellic Acid A blocks the Ras signaling pathway, it would predictably alter the expression of genes regulated by this cascade. abcam.com These changes can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or comprehensive RNA-sequencing to perform differential expression analysis. frontiersin.orgmdpi.com Such analyses would likely reveal modifications in the expression levels of genes involved in cell cycle progression, apoptosis, and metabolism. Similarly, proteomic analysis could identify changes in the abundance or post-translational modification status of proteins downstream of Ras, providing a broader view of the cellular response to FTase inhibition. nih.gov
Influence on Cellular Metabolism and Oxidative Stress Pathways (mechanistic insights)
Recent research has uncovered a connection between FTase inhibition by Chaetomellic Acid A and the modulation of cellular stress pathways. Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in the pathogenesis of various conditions. nih.govnih.gov
In a rat model of renal mass reduction, administration of Chaetomellic Acid A was shown to attenuate oxidative stress. nih.gov This effect was evidenced by a significant increase in the activity of key antioxidant enzymes, including catalase and glutathione (B108866) reductase (GR), and an increase in the GSH/GSSG ratio, which is a critical indicator of cellular redox state. nih.gov The mechanistic link is thought to involve the Ha-Ras isoform, a known target of Chaetomellic Acid A, which is also implicated in oxidative injury. nih.gov By inhibiting Ha-Ras farnesylation, Chaetomellic Acid A may disrupt signaling pathways that lead to ROS production, thereby bolstering the cell's antioxidant defenses and mitigating oxidative damage. nih.govrestorativemedicine.org The tricarboxylic acid (TCA) cycle and other metabolic networks are also known to be highly responsive hubs that help counter cellular stress, and their modulation can be an indirect consequence of targeting major signaling pathways. nih.gov
Specific Biological Targets and Pathway Modulation by Chaetomellic Acid a
Primary Focus: Farnesyltransferase (FTase) as a Key Molecular Target
Chaetomellic Acid A is recognized as a potent inhibitor of the enzyme protein farnesyltransferase (FTase). nih.govnih.gov This enzyme plays a crucial role in post-translational modification by catalyzing the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CAAX" motif of specific proteins. aacrjournals.org This farnesylation is essential for the proper subcellular localization and function of many key signaling proteins, most notably the Ras family of small GTPases, which are critical in cell proliferation and are often mutated in human cancers. nih.govnih.gov
The inhibitory action of Chaetomellic Acid A is highly competitive with respect to the FPP substrate. aacrjournals.org This mechanism is attributed to the structural similarity between the dicarboxylate anion of the active, open form of Chaetomellic Acid A and FPP, both of which feature a hydrophilic head group attached to a hydrophobic tail. aacrjournals.org The potency of this inhibition has been quantified in various studies, though it can differ depending on the source of the enzyme. For instance, Chaetomellic Acid A exhibits a half-maximal inhibitory concentration (IC50) of 55 nM against FTase from bovine brain, whereas the IC50 value against the yeast-derived enzyme is 17 μM. nih.gov This discrepancy is thought to parallel the different binding affinities (KD values) of FPP for the respective enzymes. nih.gov
| Enzyme Source | IC₅₀ Value | Reference |
|---|---|---|
| Bovine Brain | 55 nM | nih.gov |
| Yeast | 17 μM | nih.gov |
Interaction with Other Prenyltransferases (e.g., GGTase) and Related Enzymes
The specificity of Chaetomellic Acid A for farnesyltransferase is a key aspect of its molecular activity. It shows a high degree of selectivity for FTase over the related enzyme, protein geranylgeranyltransferase type I (GGTase-I). iiarjournals.org GGTase-I is another important prenyltransferase that attaches a 20-carbon geranylgeranyl group to proteins, also playing a vital role in cellular signaling. aacrjournals.org Studies evaluating Chaetomellic Acid A against yeast GGTase-I found it to be completely inactive at concentrations up to 300 μM, demonstrating its high selectivity. nih.gov
However, the inhibition of FTase can lead to indirect consequences involving GGTase-I. For certain proteins that are typically farnesylated, such as K-Ras and N-Ras, treatment with farnesyltransferase inhibitors can result in their alternative prenylation by GGTase-I. aacrjournals.org This adaptive mechanism can sometimes circumvent the effects of FTase inhibition. Another consequence observed with FTI treatment is the shift in the prenylation of proteins like RhoB. Normally farnesylated, RhoB can become geranylgeranylated following FTase inhibition, leading to a "gain-of-function" effect for this modified protein. nih.gov
Influence on Cell Cycle Regulatory Proteins and Apoptotic Mechanisms (mechanistic studies)
Farnesyltransferase inhibitors (FTIs) as a class, including compounds like Chaetomellic Acid A, exert significant effects on cell cycle progression and apoptosis. nih.gov The inhibition of farnesylation disrupts the function of proteins critical for cell cycle control, leading to arrest at either the G1/S or the G2/M phase. nih.gov
Mechanistic studies have pointed to several potential targets. For instance, some FTIs have been shown to cause an increase in the concentration of cyclin B1, leading to a G2/M block. iiarjournals.org Another key finding is the activation of the cell cycle kinase inhibitor p21WAF1, which can inhibit cell cycle progression. nih.gov The gain of geranylgeranylated RhoB following FTI treatment has been directly linked to the induction of p21WAF1, suggesting a mechanism by which these inhibitors can halt cell proliferation. nih.gov
Furthermore, FTIs are known to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov While direct studies detailing the complete apoptotic pathway initiated by Chaetomellic Acid A are limited, research has shown it can significantly decrease apoptosis induced by oxidative stress in certain human cell types. dntb.gov.ua The broader mechanism for FTIs involves disrupting survival signals that depend on farnesylated proteins. The inhibition of Ras and other signaling molecules can trigger intrinsic apoptotic pathways. aacrjournals.orgnih.gov These pathways are complex and involve a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, often culminating in the activation of caspase enzymes that execute cell death. nih.govteachmeanatomy.info
Modulation of Lipid Metabolism Regulators and Related Biochemical Processes
The activity of Chaetomellic Acid A is intrinsically linked to cellular lipid metabolism through its target pathway. Farnesyl pyrophosphate (FPP), the substrate for FTase, is a central intermediate of the mevalonate pathway, which is the primary route for the synthesis of cholesterol and other isoprenoids. nih.govmdpi.com This pathway is tightly regulated by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govmdpi.com
When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the expression of genes involved in cholesterol and fatty acid synthesis. nih.gov Key enzymes in this pathway include HMG-CoA reductase and squalene (B77637) synthase. nih.gov Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, converting two molecules of FPP into squalene. mdpi.com By acting on FTase, Chaetomellic Acid A competes for the FPP pool. While there is no direct evidence that Chaetomellic Acid A modulates SREBP activity, its inhibition of an FPP-utilizing enzyme places it at a critical juncture in lipid biosynthesis. Altering the flux of FPP through the farnesylation branch could potentially influence the substrate availability for the cholesterol synthesis branch, thereby indirectly interacting with the broader regulatory network of lipid homeostasis.
Role in Cellular Stress Response Pathways and Redox Balance
Chaetomellic Acid A has demonstrated a significant role in modulating cellular responses to oxidative stress. dntb.gov.uaovid.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates through its antioxidant defense systems. dntb.gov.ua Chronic oxidative stress can damage cellular components and contribute to various pathologies.
In a rat model of renal mass reduction, a condition associated with increased oxidative stress, long-term administration of Chaetomellic Acid A was shown to attenuate these effects. dntb.gov.uaovid.com The treatment led to a significant increase in the activity of key antioxidant enzymes, including catalase and glutathione (B108866) reductase. dntb.gov.ua Furthermore, it increased the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a critical indicator of a healthy cellular redox state. dntb.gov.ua These findings suggest that by inhibiting farnesyltransferase, Chaetomellic Acid A can bolster the cellular antioxidant defense system and improve redox balance. dntb.gov.ua The mechanism may be linked to the inhibition of farnesylation of proteins like Ha-Ras, which can be involved in pathways that generate oxidative stress. dntb.gov.ua
| Marker | Effect of Chaetomellic Acid A | Reference |
|---|---|---|
| Catalase Activity | Significantly Increased | dntb.gov.ua |
| Glutathione Reductase (GR) Activity | Significantly Increased | dntb.gov.ua |
| GSH/GSSG Ratio | Increased | dntb.gov.ua |
Structure Activity Relationship Sar Studies and Rational Design of Chaetomellic Acid a Analogues
Systematic Chemical Modification of Key Functional Groups
The rational design of Chaetomellic Acid A analogues has focused on modifying both the polar head and the hydrophobic tail to optimize interactions within the FTase active site. The biologically active form of Chaetomellic Acid A is its dianionic dicarboxylate, which forms from the hydrolysis of the more stable anhydride (B1165640) form under physiological conditions (pH 7.5). nih.govnih.gov
Modifications of the Hydrophobic Tail:
Chain Length: The length of the alkyl chain significantly influences inhibitory activity. Analogues with shorter chains, such as a C12 alkyl group (n-C12H25), have demonstrated greater potency against yeast FTase than the natural product, which has a C15 chain. nih.gov
Incorporation of Aromatic Rings: To enhance binding affinity, novel analogues have been synthesized incorporating aromatic rings into the alkyl tail. stcloudstate.edunih.gov The rationale is that these aromatic moieties can engage in favorable intermolecular interactions with aromatic amino acid residues that line the enzyme's hydrophobic pocket. stcloudstate.edunih.gov
Introduction of Isoprenoid Groups: Analogues replacing the tetradecyl group with isoprenoid moieties like farnesyl or geranylgeranyl have been synthesized. The farnesyl-containing analogue proved to be seven times more potent than Chaetomellic Acid A against yeast FTase. nih.gov
Thia-analogues: A serendipitous discovery revealed that introducing a sulfur atom into the hydrophobic tail could significantly enhance inhibitory activity. The disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid was found to be approximately five times more potent than Chaetomellic Acid A. nih.gov
Terminal Vinyl Group: A versatile synthetic approach involves creating an intermediate with a terminal vinyl group on a shorter aliphatic chain. This allows for further "tailor-made" modifications through reactions like thiol-ene coupling, enabling the synthesis of diverse analogues. nih.gov
Modifications of the Polar Head:
Methyl Group Substitution: The methyl group on the maleic anhydride core has been replaced with other groups such as hydrogen, hydroxymethyl, or larger substituents. However, these modifications have not resulted in more potent inhibitors than the parent compound against recombinant human FTase. nih.gov
These systematic modifications have provided a deeper understanding of the structural requirements for potent FTase inhibition and have led to the discovery of analogues with significantly improved activity.
Quantitative Analysis of Structural Changes on Target Binding Affinity and Enzymatic Inhibition
The systematic modification of Chaetomellic Acid A's structure has been quantitatively evaluated through enzymatic inhibition assays, typically measuring the half-maximal inhibitory concentration (IC50). These studies have been crucial in establishing a clear link between specific structural features and the resulting inhibitory potency against FTase.
Chaetomellic Acid A itself is a potent inhibitor, with a reported IC50 value of 55 nM against recombinant human FTase. nih.gov The dicarboxylate anion acts as a competitive inhibitor with respect to FPP. nih.gov
Several studies have synthesized and evaluated analogues, yielding key quantitative insights:
Thia-analogue: An analogue containing a butylthio group at the end of a nonyl chain, 2-(9-(butylthio)nonyl)-3-methylmaleic acid disodium salt, showed an IC50 of 3.5 µM against yeast FTase, making it about five times more potent than Chaetomellic Acid A tested under the same conditions. nih.gov
Isoprenoid Analogues: An analogue where the standard alkyl chain was replaced by a farnesyl group was found to be 7-fold more potent than Chaetomellic Acid A as an inhibitor of yeast FTase. nih.gov Conversely, an analogue with a geranylgeranyl side chain showed a roughly 10:1 selectivity for geranylgeranyltransferase (GGTase) over FTase, highlighting how tail structure can influence selectivity. nih.gov
Chain Length Variation: Studies on yeast FTase indicated that analogues with shorter hydrophobic tails, such as a dodecyl (C12) chain, exhibited greater activity than the natural C15-containing Chaetomellic Acid A. nih.gov
The following table summarizes the inhibitory activities of key Chaetomellic Acid A analogues:
| Compound | Structural Modification | Target Enzyme | IC50 Value | Reference |
| Chaetomellic Acid A | (Natural Product) | Human FTase | 55 nM | nih.gov |
| Thia-analogue | 2-(9-(butylthio)nonyl)-3-methylmaleic acid | Yeast FTase | 3.5 µM | nih.gov |
| Farnesyl Analogue | Farnesyl side chain | Yeast FTase | ~7x more potent than Chaetomellic Acid A | nih.gov |
| Geranylgeranyl Analogue | Geranylgeranyl side chain | Yeast FTase | Less potent than farnesyl analogue; selective for GGTase | nih.gov |
| Chaetomellic Acid C | (Natural Analogue) | Yeast FTase | 4 µM | nih.gov |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions and the source of the enzyme (e.g., human vs. yeast) can vary between studies.
These quantitative results confirm that modifications to the hydrophobic tail, particularly the incorporation of sulfur or an appropriately sized isoprenoid group, can lead to substantial improvements in binding affinity and inhibitory potency. nih.gov
Computational Chemistry Approaches: Molecular Docking and Molecular Dynamics Simulations for Binding Mode Analysis
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of Chaetomellic Acid A and its analogues within the FTase active site. nih.govsciforum.net These studies provide a molecular-level explanation for the experimentally observed SAR, guiding the rational design of new, more potent inhibitors.
Docking studies have successfully predicted the binding orientation of Chaetomellic Acid A within the crystallographic structure of FTase (e.g., PDB ID: 3E33). sciforum.net These models show that the molecule, like the natural substrate FPP, places its hydrophilic dicarboxylate head in a positively charged cleft near the enzyme's catalytic zinc ion, while the hydrophobic tail extends into a deep, hydrophobic cavity. nih.govacs.org
Key Amino Acid Interactions:
Analysis of docked complexes has identified several key amino acid residues in the FTase β-subunit that are crucial for inhibitor binding:
Hydrophilic Head Interactions: The anionic carboxylate groups of the inhibitor form critical interactions with positively charged or polar residues. Residues such as Lys356 , Tyr361 , and His362 are involved in stabilizing the polar head group. nih.govsciforum.net
Hydrophobic Tail Interactions: The alkyl tail is stabilized by hydrophobic and surface interactions with residues lining the binding pocket. Key residues identified include LeuB96 , ArgB202 , TyrB300 , and AspB359 . sciforum.net
Binding Mode of a Potent Thia-analogue:
Molecular docking was used to analyze the enhanced potency of the 2-(9-(butylthio)nonyl)-3-methylmaleic acid analogue. nih.gov The analysis revealed that the anionic head of this analogue maintains the crucial interactions observed for Chaetomellic Acid A. The hydrophobic tail occupies the FPP binding site, and the terminal butylthio group is positioned to make favorable contacts within the pocket, contributing to its higher affinity. nih.gov
Molecular Dynamics (MD) Simulations:
MD simulations have been performed to assess the stability of the enzyme-inhibitor complexes over time. sciforum.net These simulations confirm that Chaetomellic Acid A and its analogues can form stable complexes with FTase, with significant interactions maintained with key residues like Tyr361, His362, and Lys356. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations provide insights into the stability and flexibility of the complex, reinforcing the binding modes predicted by docking. sciforum.net
The following table summarizes the key residues of FTase involved in binding Chaetomellic Acid A analogues, as identified by computational studies.
| Interaction Type | Key Residues | Role in Binding | Reference |
| Polar Head Binding | Tyr361, His362, Lys356 | Stabilization of the dicarboxylate head group through hydrogen bonding and electrostatic interactions. | nih.govsciforum.net |
| Hydrophobic Tail Binding | LeuB96, ArgB202, TyrB300 | Surface and hydrophobic interactions that stabilize the long alkyl chain in the binding cavity. | sciforum.net |
| Backbone/Side-Chain | AspB359, TyrB361 | Acceptor interactions with the inhibitor. | sciforum.net |
These computational approaches provide a detailed structural basis for the observed SAR, confirming that the dual-region interaction—polar head anchoring and hydrophobic tail stabilization—is essential for potent FTase inhibition.
Correlation between Chemical Structure and Mechanistic Activity Profiles
The extensive SAR studies on Chaetomellic Acid A have established clear correlations between specific chemical structures and their resulting mechanistic and inhibitory activities against farnesyltransferase. The molecule's design as a structural mimic of farnesyl pyrophosphate (FPP) is the foundation of its mechanism, with its two distinct domains—the hydrophilic head and hydrophobic tail—dictating its interaction with the enzyme. nih.gov
The Hydrophilic Head: The Anchor for Competitive Inhibition
The dicarboxylate head group is the primary determinant of the competitive inhibition mechanism. It closely resembles the diphosphate (B83284) moiety of the natural substrate, FPP.
Structural Requirement: The presence of the two anionic carboxylate groups is essential for binding to the positively charged cleft in the FTase active site. nih.gov This electrostatic interaction anchors the inhibitor, allowing it to compete directly with FPP for the same binding location.
Mechanistic Implication: Modifications to the maleic anhydride core, such as replacing the methyl group, have generally failed to improve potency. nih.gov This suggests that the core structure is already well-optimized for its role as a phosphate mimic, and its primary function is to correctly position the molecule within the active site. The pH-dependent equilibrium, where the inactive anhydride form hydrolyzes to the active dianionic form at physiological pH, is a key feature of its activation mechanism. nih.gov
The Hydrophobic Tail: The Driver of Potency and Selectivity
The long alkyl tail dictates the potency and, to some extent, the selectivity of the inhibitor by interacting with a deep hydrophobic tunnel in the enzyme.
Structural Requirement: The length and composition of this tail are critical. The "molecular ruler" hypothesis for FTase suggests the enzyme's hydrophobic pocket is optimized to bind a 15-carbon isoprenoid. acs.org
Mechanistic Correlation:
Enhanced Potency: The discovery that a farnesyl-containing analogue is more potent than Chaetomellic Acid A supports this hypothesis, as its tail is a closer mimic of the natural substrate. nih.gov Furthermore, the increased potency of a thia-analogue suggests that introducing heteroatoms capable of specific interactions within the hydrophobic pocket can enhance binding affinity beyond simple hydrophobicity. nih.gov
Selectivity: The structure of the tail can also govern selectivity between different prenyltransferases. An analogue with a 20-carbon geranylgeranyl tail shows preferential inhibition of GGTase over FTase, demonstrating that the geometry of the hydrophobic pocket in these related enzymes is distinct enough to be exploited for designing selective inhibitors. nih.gov The design of analogues with aromatic rings is another strategy to leverage specific interactions with aromatic residues in the binding tunnel to increase affinity. stcloudstate.edunih.gov
Derivatization and Analog Design for Enhanced Research Utility
Synthesis of Chemical Probes (e.g., Biotinylated, Fluorescent, Photoaffinity Labels) for Target Engagement Studies
Chemical probes are indispensable for validating the molecular targets of a compound and studying its interactions within a complex biological system. chemicalprobes.orgescholarship.org For Chaetomellic Acid A-d3 Disodium (B8443419) Salt, the synthesis of various probes would enable direct assessment of its engagement with its putative target, FPTase.
Biotinylated Probes: Biotin (B1667282) is a vitamin that forms an exceptionally strong non-covalent bond with avidin (B1170675) and streptavidin proteins. nih.gov A biotinylated version of Chaetomellic Acid A-d3 could be synthesized by attaching a biotin moiety to the molecule, typically via a flexible linker arm to the alkyl chain. This would allow for the "pull-down" of the FPTase-probe complex from cell lysates, confirming the physical interaction between the compound and the enzyme.
Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to Chaetomellic Acid A-d3 would allow for the visualization of its subcellular distribution and co-localization with its target protein using techniques like fluorescence microscopy. The choice of fluorophore is critical and would depend on the specific application, considering factors like quantum yield and photostability. nih.gov For instance, a fluorophore could be appended to the terminus of the alkyl chain, a modification shown to be synthetically accessible in Chaetomellic Acid A analogues. nih.govnih.gov The development of ratiometric fluorescent probes could also offer quantitative insights into binding events. nih.gov
Photoaffinity Labels: To covalently and irreversibly link Chaetomellic Acid A-d3 to its target, a photoaffinity label, such as a diazirine or an aryl azide, could be incorporated into its structure. nih.gov Upon photoactivation with UV light, this group forms a highly reactive species that crosslinks the probe to nearby amino acid residues in the FPTase active site. chemrxiv.org This technique is invaluable for definitively identifying the binding site and for capturing even transient interactions. nih.gov
The general workflow for utilizing these probes in target engagement studies is summarized below:
| Probe Type | Synthesis Strategy | Application |
|---|---|---|
| Biotinylated | Covalent attachment of biotin via a linker to the alkyl chain. | Affinity purification, pull-down assays to confirm target binding. |
| Fluorescent | Conjugation of a fluorophore to a non-critical region of the molecule. | Fluorescence microscopy to visualize subcellular localization and target co-localization. |
| Photoaffinity | Incorporation of a photo-reactive group (e.g., diazirine). | Covalent cross-linking to the target protein for definitive target identification and binding site mapping. nih.gov |
Development of Metabolically Stable Analogues for in vitro and ex vivo Research
While Chaetomellic Acid A is a potent FPTase inhibitor, its long alkyl chain may be susceptible to metabolic degradation, such as omega-oxidation. The "-d3" label on the methyl group of Chaetomellic Acid A-d3 Disodium Salt is a strategic modification to increase metabolic stability by leveraging the kinetic isotope effect, making the C-D bond harder to break by metabolic enzymes than a C-H bond. This can slow down metabolism at that specific position, prolonging the compound's half-life in in vitro and ex vivo systems. nih.govnih.gov
Further development of metabolically stable analogues could involve more substantial structural modifications. Research into Chaetomellic Acid A has already paved the way for such designs. For example, analogues incorporating aromatic rings within the alkyl "tail" have been synthesized. stcloudstate.edu These were designed to enhance binding to aromatic amino acid residues within the FPTase active site, but such modifications can also block potential sites of metabolism. stcloudstate.edu
Another approach involves creating analogues with altered functional groups. A versatile synthetic route has been developed that allows for the introduction of a terminal vinyl group on the alkyl chain, which can then be further modified. nih.govnih.gov This method was used to prepare a sulfur-containing analogue, 2-(9-(butylthio)nonyl)-3-methylmaleic acid disodium salt, which was found to be a more potent FPTase inhibitor than the parent compound. nih.govnih.gov The introduction of heteroatoms can significantly alter metabolic pathways and stability.
| Analogue Design Strategy | Rationale | Research Finding | Citation |
|---|---|---|---|
| Deuteration (d3-label) | Increase metabolic stability at the methyl group via the kinetic isotope effect. | Standard technique for metabolic studies. | - |
| Incorporate Aromatic Rings | Enhance binding to FPTase active site and block metabolism along the alkyl chain. | Two analogues with one or two aromatic rings have been successfully synthesized. | stcloudstate.edu |
| Thioether Linkage | Introduce heteroatoms to alter metabolic profile and potentially enhance potency. | A sulfurated analogue was found to be a more competent FTase inhibitor than Chaetomellic Acid A. | nih.govnih.gov |
Design of Mechanistic Prodrugs for Intracellular Target Delivery in Research Models
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often within the target cell. ijpcbs.comjiwaji.edumdpi.com For a compound like this compound, which acts on an intracellular enzyme, a prodrug strategy could be employed to enhance its ability to cross cell membranes and reach its target. nih.gov
The two carboxylic acid groups of Chaetomellic Acid A make the molecule highly polar and negatively charged at physiological pH, which can hinder passive diffusion across the lipid bilayer of the cell membrane. A common prodrug strategy for carboxylic acids is to mask these polar groups as esters. ijpcbs.comnih.gov These ester prodrugs are more lipophilic and can more readily enter cells. Once inside, ubiquitous intracellular esterase enzymes would cleave the ester groups, releasing the active dicarboxylic acid (the "drug") right at its site of action. nih.gov
The design of such prodrugs would involve reacting Chaetomellic Acid A-d3 with various alcohols to create a library of ester derivatives. These could then be screened in cell-based assays to find a prodrug that efficiently enters cells and releases the active compound. The choice of the ester group can also be tailored to target specific tissues or cellular compartments. mdpi.com Advanced strategies could involve creating prodrugs that are activated by enzymes specifically overexpressed in cancer cells, thereby achieving targeted delivery in cancer research models. jiwaji.edu The use of cell-penetrating peptides conjugated to the molecule is another advanced method for enhancing intracellular delivery. researchgate.net
| Prodrug Approach | Mechanism | Advantage for Research Models |
|---|---|---|
| Esterification | Masking one or both carboxylic acid groups as esters to increase lipophilicity. ijpcbs.com | Enhanced cell permeability for improved access to the intracellular target, FPTase. nih.gov |
| Enzyme-Targeted Activation | Designing a promoiety that is cleaved by an enzyme overexpressed in the target cells (e.g., in a specific cancer cell line). | Increased concentration of the active drug in target cells, reducing potential off-target effects in a co-culture model. jiwaji.edu |
| Peptide Conjugation | Attaching a cell-penetrating peptide (CPP) to the molecule. | Facilitated transport across the plasma membrane, independent of passive diffusion. researchgate.netnews-medical.net |
Applications of Chaetomellic Acid a and Its Deuterated Analogue in Advanced Biochemical and Cell Biology Research
Use as a Chemical Probe for Enzyme Characterization and Mechanism Elucidation
Chaetomellic acid A is a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, including the Ras family of small GTP-binding proteins. This high degree of specificity makes it an excellent chemical probe for studying the structure, function, and kinetic mechanism of FPTase.
As a farnesyl-pyrophosphate (FPP) mimic, chaetomellic acid A competes with the natural substrate for binding to the active site of FPTase nih.govresearchgate.net. This competitive inhibition allows researchers to probe the architecture of the FPP-binding pocket and understand the molecular interactions necessary for substrate recognition and catalysis. By studying the structure-activity relationship of chaetomellic acid A and its analogues, researchers have gained insights into the key chemical features required for FPTase inhibition nih.gov.
The inhibitory activity of Chaetomellic Acid A against FPTase has been quantified, providing valuable data for enzyme characterization. For instance, it has been shown to inhibit human and yeast FPTase with significantly different potencies, highlighting species-specific differences in the enzyme's active site nih.govresearchgate.net.
| Enzyme Source | IC50 Value |
|---|---|
| Human FPTase | 55 nM |
| Yeast FPTase | 225 µM |
This table presents the half-maximal inhibitory concentration (IC50) values of Chaetomellic Acid A against farnesyl-protein transferase (FPTase) from different species, demonstrating its differential inhibitory activity.
Application in Target Validation Studies for Novel Biological Pathways
The function of Ras proteins is critical in signal transduction pathways that regulate cell growth, differentiation, and survival. Mutated forms of Ras are found in a significant percentage of human cancers, making the enzymes involved in their activation, such as FPTase, attractive targets for anticancer drug development nih.gov. Chaetomellic acid A's ability to specifically inhibit FPTase makes it an invaluable tool for validating this enzyme as a therapeutic target nih.gov.
By using chaetomellic acid A to inhibit FPTase in cellular models, researchers can study the downstream consequences on Ras signaling and other biological pathways. This "chemical knockout" approach provides evidence that inhibiting a specific target (FPTase) produces a desired biological outcome, such as the suppression of uncontrolled cell growth nih.gov. The validation of FPTase as a viable anticancer target has spurred the development of numerous farnesyltransferase inhibitors (FTIs) for clinical investigation nih.govnih.gov.
Utility in Investigating Cellular Growth and Proliferation Mechanisms
The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane, a step that is essential for their function in transmitting signals from external growth factors to the nucleus nih.gov. By blocking this critical modification, Chaetomellic Acid A serves as a powerful tool to investigate the mechanisms of cellular growth and proliferation.
Studies utilizing FTIs, including natural products like chaetomellic acid A, have demonstrated the ability to block the processing of Ras proteins in cancer cell lines, leading to an inhibition of tumor growth in preclinical models nih.gov. These investigations have been instrumental in dissecting the complex signaling cascades that are dysregulated in cancer and have provided a deeper understanding of the central role of protein prenylation in cell cycle progression medchemexpress.com. The anti-proliferative effects of compounds targeting key cellular pathways are often evaluated in various cancer cell lines, providing insights into their potential therapeutic applications nih.govnih.govmdpi.comresearchgate.net.
Employment in in vitro and ex vivo Models for Mechanistic Biological Elucidation
The utility of Chaetomellic Acid A extends to its application in various in vitro and ex vivo experimental models to unravel the mechanistic details of biological processes. In vitro studies using cultured cancer cell lines have been fundamental in demonstrating the cytotoxic and anti-proliferative effects of FPTase inhibitors nih.govmdpi.comnih.govnih.govmdpi.com. These models allow for the controlled investigation of cellular responses to FPTase inhibition, including the induction of apoptosis (programmed cell death) and cell cycle arrest nih.govnih.gov.
Ex vivo models, which utilize tissues or cells taken directly from a living organism and studied in an artificial environment, can provide further insights into the physiological effects of compounds like Chaetomellic Acid A. For instance, studies on isolated tissues can help to understand the compound's impact on cellular function in a more complex, multi-cellular context nih.govresearchgate.net. The use of both in vitro and ex vivo systems is crucial for a comprehensive understanding of a compound's biological activity before advancing to more complex in vivo studies researchgate.net.
Role of Chaetomellic Acid A-d3 Disodium (B8443419) Salt as an Internal Standard in Advanced Metabolomics and Proteomics Research
In the fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, respectively, accurate quantification is paramount. Mass spectrometry (MS) is a key analytical technique used for these studies. The use of stable isotope-labeled internal standards is a widely accepted method to ensure the accuracy and reproducibility of quantitative MS-based analyses nih.govsigmaaldrich.com.
Chaetomellic Acid A-d3 Disodium Salt, a deuterated analogue of chaetomellic acid A, is ideally suited for use as an internal standard in such studies pharmaffiliates.com. Deuterated standards are chemically almost identical to their non-labeled counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. When added to a biological sample at a known concentration before analysis, the deuterated standard co-elutes with the analyte of interest during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio.
This co-analysis allows for the correction of variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the precision and accuracy of the quantification of the non-labeled Chaetomellic Acid A or similar molecules nih.gov. The use of stable isotope-labeled compounds is a cornerstone of quantitative proteomics and metabolomics, enabling reliable measurement of changes in metabolite and protein levels in complex biological systems nih.govmdpi.comuab.eduyoutube.com.
Application in Isotopic Tracing Experiments for Metabolic Pathway Mapping
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways. In these experiments, cells or organisms are supplied with a substrate that has been labeled with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C) simsonpharma.comx-chemrx.com. By tracking the incorporation of the isotope into downstream metabolites, researchers can elucidate the connectivity and flux through various biochemical reactions nih.govnih.govliverpool.ac.ukcreative-proteomics.comisotope.com.
While there is no specific literature detailing the use of this compound in metabolic pathway mapping, its deuterated nature makes it a potential candidate for such studies. For instance, if researchers were interested in the cellular uptake, distribution, and metabolism of chaetomellic acid A, the deuterated analogue could be used as a tracer. By analyzing cell extracts over time using mass spectrometry, it would be possible to identify any metabolic products of chaetomellic acid A by the presence of the deuterium label. This would provide valuable information on how the compound is processed by the cell, including potential detoxification or activation pathways. The principles of metabolic labeling with stable isotopes are well-established and are a fundamental tool in modern systems biology research nih.govcreative-proteomics.com.
Advanced Methodological Approaches for Investigating Chaetomellic Acid a in Research
Spectroscopic Techniques for Ligand-Target Interaction Studies (e.g., NMR, SPR)
Spectroscopic methods are indispensable for characterizing the direct binding events between a ligand like Chaetomellic Acid A and its protein targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating protein-ligand interactions at atomic resolution. nih.gov It can provide information on binding affinity, the conformation of the ligand when bound, and the specific amino acid residues at the binding interface. nih.gov
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a primary NMR method for detecting and mapping ligand binding sites on a protein. nih.gov By recording a series of 2D NMR spectra (typically ¹H-¹⁵N HSQC) of an isotopically labeled protein in the presence of increasing concentrations of Chaetomellic Acid A, researchers can monitor changes in the chemical shifts of specific amino acid residues. Residues exhibiting significant perturbations are presumed to be at or near the binding site. This allows for the precise mapping of the interaction surface on the target protein, such as Farnesyltransferase (FTase).
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is particularly useful for studying interactions with large protein targets. nih.gov The protein is selectively saturated with a radiofrequency field, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. By comparing the spectrum with saturation to a reference spectrum without, only the signals from the ligand that has bound to the protein will appear. This confirms binding and can reveal which parts of the Chaetomellic Acid A molecule are most intimately in contact with the protein.
Time-Resolved NMR: This advanced technique can be applied within living cells (in-cell NMR) to monitor the kinetics of ligand binding in a native environment. youtube.com By introducing Chaetomellic Acid A to cells overexpressing its target, researchers can track the binding event in real time, providing crucial data on drug penetrance and target engagement inside the cell. youtube.com
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure molecular interactions in real time. harvard.edu It provides quantitative data on binding kinetics (association and dissociation rates) and affinity. helsinki.fi
In a typical SPR experiment to study Chaetomellic Acid A:
The target protein, such as FTase, is immobilized on a sensor chip (the ligand in SPR terminology). harvard.edu
A solution containing Chaetomellic Acid A (the analyte) is flowed over the sensor surface. harvard.edu
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). helsinki.fi
The resulting sensorgram, a plot of RU versus time, allows for the calculation of the association rate constant (kₐ) during the sample injection and the dissociation rate constant (kₑ) during the subsequent buffer flow. harvard.edu The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be determined.
This technique is highly sensitive and can be used to compare the binding affinities of different analogues of Chaetomellic Acid A, helping to elucidate structure-activity relationships. nih.govnih.gov
Mass Spectrometry-Based Methods for Metabolite Profiling and Target Identification
Mass spectrometry (MS) is a cornerstone technology in the study of small molecules like Chaetomellic Acid A due to its high sensitivity, specificity, and versatility. scripps.edunih.gov The use of Chaetomellic Acid A-d3 Disodium (B8443419) Salt is particularly advantageous for MS-based methods, as the deuterium (B1214612) label creates a distinct mass shift that facilitates its differentiation from endogenous metabolites.
Metabolite Profiling
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. researchgate.net When cells or organisms are treated with Chaetomellic Acid A, MS-based metabolomics can reveal downstream effects of target inhibition.
Methodology: The process involves extracting metabolites from samples (e.g., cell lysates, biofluids), separating them using liquid chromatography (LC) or gas chromatography (GC), and analyzing them with a high-resolution mass spectrometer (e.g., TOF, Orbitrap). nih.gov
Application: By inhibiting FTase, Chaetomellic Acid A is expected to disrupt the prenylation pathway. Metabolomic analysis can quantify the resulting changes in the levels of farnesyl pyrophosphate (FPP), geranylgeranyl pyrophosphate (GGPP), and other related isoprenoids. nih.gov The use of the d3-labeled compound allows for precise tracing of the compound itself and its potential metabolic byproducts within the complex mixture of cellular metabolites. mdpi.com
Target Identification
Native MS is an emerging approach for identifying the direct protein targets of a small molecule from a complex biological mixture. nih.gov
Methodology: This technique uses gentle ionization methods, such as electrospray ionization (ESI), to transfer intact protein-ligand complexes from solution into the gas phase for MS analysis. nih.gov
Application: A cell lysate can be incubated with Chaetomellic Acid A-d3 Disodium Salt. In the resulting mass spectrum, the target protein will appear as two peaks: one for the unbound protein and a second peak, shifted by the mass of the bound d3-ligand. nih.gov This mass shift definitively identifies the protein as a direct binder. This method is powerful because it does not require modification or immobilization of the small molecule and can distinguish direct binders from proteins that are merely downstream in a signaling cascade. nih.gov
Biochemical and Cell-Based Assays for Enzymatic Activity and Cellular Responses (e.g., FTase assays)
Biochemical and cell-based assays are fundamental for quantifying the inhibitory activity of Chaetomellic Acid A and understanding its functional consequences.
Farnesyltransferase (FTase) Assays
These in vitro assays directly measure the ability of Chaetomellic Acid A to inhibit the enzymatic activity of FTase. nih.gov FTase catalyzes the transfer of a farnesyl group from FPP to a protein substrate containing a C-terminal CaaX motif. jenabioscience.com
Assay Principle: A typical assay mixture contains recombinant FTase, FPP, and a substrate, which is often a fluorescently labeled peptide (e.g., dansyl-GCVIA). nih.gov The reaction is initiated, and the amount of farnesylated product is measured, often through methods that can separate the hydrophobic product from the hydrophilic substrate.
Findings: Chaetomellic Acid A is a potent inhibitor of FTase. It acts as a competitive inhibitor with respect to FPP, which is consistent with its structural similarity to FPP, possessing a hydrophilic head and a long hydrophobic tail. nih.gov Its inhibitory concentration (IC₅₀) has been measured against FTase from different species, showing varying potency. For instance, it is significantly more potent against human FTase than yeast FTase. nih.gov
| Enzyme Source | Inhibitor | IC₅₀ Value |
| Human FTase | Chaetomellic Acid A | 55 nM nih.govabcam.com |
| Yeast FTase | Chaetomellic Acid A | 225 µM nih.gov |
| Bovine GGTase-I | Chaetomellic Acid A | 92 µM abcam.com |
| Bovine GGTase-II | Chaetomellic Acid A | 17 µM abcam.com |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of Chaetomellic Acid A against various prenyltransferases, demonstrating its potency and selectivity.
Cell-Based Assays
These assays assess the effects of Chaetomellic Acid A in a living cellular context. A key function of FTase is to farnesylate Ras proteins, which is required for their localization to the cell membrane and subsequent signaling activity.
Ras Localization: Cells can be transfected with a fluorescently-tagged Ras protein (e.g., GFP-Ras). In untreated cells, the fluorescence is localized to the plasma membrane. Treatment with Chaetomellic Acid A prevents farnesylation, causing the Ras protein to be mislocalized in the cytoplasm and nucleus. This change in localization can be visualized and quantified using fluorescence microscopy.
Cell Cycle Analysis: Inhibition of the isoprenoid pathway by compounds like Chaetomellic Acid A has been shown to cause cell cycle arrest, providing another method to measure its cellular activity. nih.gov
Crystallographic and Cryo-Electron Microscopy Studies of Compound-Target Complexes
Determining the three-dimensional structure of Chaetomellic Acid A in complex with its target protein is crucial for understanding the precise molecular interactions that drive its inhibitory activity.
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution picture of the ligand-binding site.
Methodology: This technique requires growing a high-quality crystal of the target protein (e.g., FTase) soaked with or co-crystallized with Chaetomellic Acid A. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built. nih.gov
Potential Insights: A crystal structure would reveal the exact orientation of Chaetomellic Acid A within the FPP-binding pocket of FTase. It would show the specific hydrogen bonds, hydrophobic interactions, and ionic interactions between the dicarboxylic acid head group and the alkyl tail of the inhibitor and the amino acid residues of the enzyme. This information is invaluable for structure-based drug design, allowing for the rational design of new analogues with improved potency or selectivity.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an alternative structural biology technique that is particularly useful for large protein complexes or proteins that are difficult to crystallize. youtube.comnih.gov
Methodology: In cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice. nih.gov A transmission electron microscope is then used to take thousands of images of individual, randomly oriented particles. These images are computationally averaged and reconstructed to generate a 3D density map of the complex. youtube.com
Application: While FTase itself is amenable to crystallography, cryo-EM could be used to study its interactions within larger cellular assemblies. It offers the advantage of visualizing the complex in a near-native, solution-like state without the potential artifacts of crystal packing. nih.gov
Advanced Imaging Techniques for Intracellular Localization and Dynamics
Understanding where Chaetomellic Acid A accumulates within a cell and how it interacts with its target in that environment requires advanced imaging techniques.
Fluorescence Microscopy: To visualize Chaetomellic Acid A directly, it would need to be conjugated to a fluorescent dye. While this creates an analogue, it allows for powerful imaging applications. Confocal microscopy can be used to generate 3D images (z-stacks) showing the subcellular distribution of the fluorescent analogue. nih.gov
Correlative Light and Electron Microscopy (CLEM): This powerful approach combines the advantages of two modalities. nih.gov First, fluorescence microscopy is used to identify the location of a fluorescently-tagged Chaetomellic Acid A analogue within the cell. Then, the very same cell is processed for electron microscopy, which provides ultra-high-resolution structural detail of the surrounding organelles. nih.gov This would allow researchers to determine, for example, if the compound localizes to the endoplasmic reticulum, Golgi apparatus, or plasma membrane with high precision.
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of conventional light microscopy, enabling visualization of molecular localizations with nanometer-scale accuracy. researchgate.net These methods could be used to study the clustering of target proteins in response to inhibitor binding at a level of detail previously unattainable.
Bioinformatic and Systems Biology Approaches for Pathway Analysis and Prediction
Bioinformatics and systems biology provide a holistic view of the effects of Chaetomellic Acid A by integrating large-scale datasets to model and predict cellular responses. nih.gov
Pathway Analysis: After performing a transcriptomics (e.g., RNA-seq) or proteomics experiment on cells treated with Chaetomellic Acid A, bioinformatics tools are used to identify which signaling or metabolic pathways are significantly altered. For example, inhibition of Ras farnesylation is expected to lead to widespread changes in gene expression downstream of major signaling pathways like the MAPK pathway. nih.gov Pathway analysis helps to interpret these complex datasets and build a comprehensive picture of the drug's mechanism of action.
Future Research Trajectories and Unanswered Questions in Chaetomellic Acid a Research
Exploration of Undiscovered Biological Targets and Regulatory Mechanisms
The primary biological target of Chaetomellic Acid A is firmly established as FPTase, where it acts as a reversible and competitive inhibitor with respect to farnesyl pyrophosphate (FPP). nih.govnih.gov By preventing the farnesylation of proteins like those in the Ras family, it impedes their localization to the cell membrane and subsequent signaling activity, particularly the Ras/ERK1/2 pathway. stcloudstate.edunih.gov
However, preliminary research suggests that the bioactivity of Chaetomellic Acid A may not be limited to FPTase. One study noted a modest inhibitory effect on penicillin-binding protein 1b (PBP1b) and an ability to inhibit rubber biosynthesis in Hevea Brasiliensis. nih.gov These secondary activities are not well-characterized and represent a significant gap in our understanding. Future investigations should aim to validate these findings and screen for other potential off-target interactions. Such studies could reveal novel regulatory roles and explain broader physiological effects observed in preclinical models, such as the preservation of renal function during ischemia-reperfusion injury. nih.gov
| Table 1: Known and Potential Biological Targets of Chaetomellic Acid A | | :--- | :--- | :--- | | Target | Known/Potential | Significance of Interaction | | Farnesyl-Protein Transferase (FPTase) | Known | Potent and specific inhibition; blocks Ras protein farnesylation. stcloudstate.edunih.govnih.gov | | Penicillin-binding protein 1b (PBP1b) | Potential | Modest inhibitory activity observed; requires further validation. nih.gov | | Rubber Transferase | Potential | Demonstrated inhibition of rubber biosynthesis; mechanism unclear. nih.gov |
Deeper Elucidation of Complex Biosynthetic Pathways and Metabolic Fates
Chaetomellic Acid A is a secondary metabolite produced by the fermentation of Chaetomella acutiseta. stcloudstate.edunih.gov While its source is known, the specific enzymatic machinery and genetic blueprint responsible for its biosynthesis within the fungus remain completely uncharacterized. The elucidation of this pathway is a critical unanswered question. Future research will likely involve a combination of genomics and transcriptomics to identify the biosynthetic gene cluster responsible for its production. Techniques such as comparative transcriptomics, which have been successful in identifying pathways for other fungal and plant metabolites, could be employed. mdpi.com Identifying the enzymes in the pathway, such as potential polyketide synthases or fatty acid synthases and tailoring enzymes, would not only provide fundamental biological knowledge but could also enable heterologous expression in other organisms for sustainable production. nih.gov
Furthermore, the metabolic fate of Chaetomellic Acid A in mammalian systems is unknown. How the compound is absorbed, distributed, metabolized, and excreted has not been documented. The use of isotopically labeled analogues, such as Chaetomellic Acid A-d3 Disodium (B8443419) Salt , will be indispensable for these pharmacokinetic and metabolic studies, allowing researchers to trace the molecule and identify its breakdown products using techniques like mass spectrometry.
Development of Novel Synthetic Strategies for Accessing Unexplored Analogues
Since its discovery, multiple total syntheses of Chaetomellic Acid A have been developed, often targeting its more stable anhydride (B1165640) form. stcloudstate.edunih.govacs.org Early methods included the alkylation of maleic precursors. nih.gov More recently, a highly versatile synthetic route using a copper-catalyzed radical cyclization has been reported. nih.govnih.gov A key advantage of this modern strategy is the introduction of a terminal vinyl group on the aliphatic tail of an intermediate. nih.gov This functional group serves as a chemical handle for further modification via reactions like thiol-ene coupling.
This synthetic versatility opens the door to creating a vast array of previously unexplored analogues. Research has already shown that analogues with aromatic rings can be designed to improve binding to the FPTase active site. stcloudstate.edu In a serendipitous discovery, one sulfur-containing analogue was found to be an even more potent FPTase inhibitor than the parent compound. nih.govnih.gov Future synthetic efforts should focus on systematically exploring the chemical space around the core structure to develop analogues with enhanced potency, selectivity, or improved pharmacological properties.
| Table 2: Representative Chaetomellic Acid A Analogues and Research Interest | | :--- | :--- | :--- | | Analogue Type | Modification | Research Goal | | Aromatic Analogues | Incorporation of one or two aromatic rings in the alkyl tail. | To enhance binding interactions with aromatic amino acid residues in the FPTase active site. stcloudstate.edu | | Sulfurated Analogues | Addition of a butylthio group to the alkyl chain. | An example, 2-(9-(butylthio)nonyl)-3-methylmaleic acid, showed higher FPTase inhibition than the natural product. nih.govnih.gov | | Vinyl-Terminated Anhydride | An intermediate with a terminal double bond on the alkyl tail. | Serves as a versatile precursor for creating diverse analogues and chemical probes via thiol-ene coupling. nih.gov |
Integration with High-Throughput Screening for Identification of New Mechanistic Insights
Chaetomellic Acid A was originally identified through a screening program of microbial products. nih.gov The same high-throughput screening (HTS) methodologies can now be leveraged for future research. Modern HTS platforms, which can test millions of compounds rapidly, offer powerful tools for deeper mechanistic exploration. youtube.com
Future HTS campaigns could be designed in several ways:
Screening Analogue Libraries: Newly synthesized analogues of Chaetomellic Acid A can be screened against FPTase to rapidly identify structure-activity relationships and pinpoint candidates with superior inhibitory profiles.
Target Deconvolution: Chaetomellic Acid A and its most potent analogues can be screened against large panels of diverse enzymes (e.g., kinases, proteases, other transferases) to systematically search for the undiscovered biological targets mentioned in section 11.1.
Synergy/Antagonism Screening: HTS can be used to screen for compounds that act synergistically or antagonistically with Chaetomellic Acid A, potentially identifying combination therapies or uncovering novel pathway interactions.
The development of advanced HTS formats, such as bead-based assays that avoid hazardous organic reagents, makes these large-scale screening efforts more efficient and sustainable. nih.gov
Elucidating the Broader Biological Role of Chaetomellic Acid A in Fungal Physiology
A fundamental unanswered question is: what is the purpose of Chaetomellic Acid A for the fungus that produces it? While it is known that its production is common within the Chaetomella genus, its role in fungal physiology, development, or ecology is entirely speculative. nih.gov
Fungal secondary metabolites often serve as agents of chemical warfare, providing a competitive advantage against other microbes, or as signaling molecules. nih.gov Given that Chaetomellic Acid A inhibits FPTase, a highly conserved enzyme, it is plausible that the fungus uses it to inhibit the growth of competing fungi or other organisms in its environment. Future research should investigate the effect of Chaetomellic Acid A on other microorganisms commonly found in the same ecological niche as Chaetomella. Additionally, creating knockout strains of Chaetomella acutiseta that cannot produce the compound could help elucidate its endogenous role by observing any resulting fitness or developmental defects.
Potential for Further Derivatization in the Development of Advanced Chemical Biology Tools
The development of synthetic routes that provide a chemical handle, such as a terminal vinyl group, is a significant breakthrough for the field. nih.govnih.gov This handle allows for the straightforward derivatization of Chaetomellic Acid A to create sophisticated chemical biology tools. The potential here is vast and largely untapped.
Future research should focus on creating derivatives such as:
Fluorescent Probes: Attaching a fluorophore to the alkyl tail would allow for real-time visualization of the compound's uptake and subcellular localization, confirming its site of action.
Affinity Probes: Conjugating an affinity tag like biotin (B1667282) would enable pulldown experiments to isolate and identify its binding partners from cell lysates, which could definitively confirm FPTase as the primary target and potentially uncover novel, lower-affinity interactors.
Photo-crosslinking Probes: Incorporating a photo-activatable crosslinking group would allow for the covalent trapping and subsequent identification of interacting proteins in situ, providing a snapshot of the molecular interactions within a living cell.
These advanced tools would be instrumental in moving beyond in vitro assays to explore the complex biology of Chaetomellic Acid A in a cellular context.
Q & A
Basic Research Questions
Q. What is the synthetic route for Chaetomellic Acid A-d3 Disodium Salt, and how is isotopic purity ensured?
- Methodology : The synthesis involves a copper-catalyzed radical cyclization (RC) of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane, followed by transformation into the disodium salt . Isotopic purity (deuterium incorporation) is verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS), focusing on the methyl-d3 group. For example, the intermediate maleic anhydride derivative undergoes thiol-ene coupling to introduce deuterium, with purification steps minimizing non-deuterated byproducts .
Q. How does this compound inhibit farnesyltransferase (FTase), and what experimental models validate this mechanism?
- Mechanism : The compound competitively inhibits FTase by mimicking farnesyl pyrophosphate (FPP), blocking post-translational protein prenylation. This disrupts Ras protein localization and function .
- Validation : Molecular docking studies reveal binding affinity to FTase’s active site, while in vitro assays (e.g., fluorescence-based FTase activity assays) quantify IC50 values. In vivo models, such as renal mass reduction studies in rats, demonstrate reduced glomerulosclerosis and arteriolar hypertrophy, confirming therapeutic potential .
Advanced Research Questions
Q. What structural modifications enhance the inhibitory potency of this compound against FTase?
- Approach : Introducing sulfurated groups (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleic acid disodium salt) increases steric hindrance and binding specificity. Computational modeling (e.g., AutoDock Vina) optimizes side-chain interactions with FTase’s hydrophobic pocket .
- Validation : Comparative IC50 assays between parent and modified compounds, coupled with X-ray crystallography of FTase-ligand complexes, validate enhanced potency .
Q. How does deuterium labeling impact the metabolic stability and pharmacokinetics of Chaetomellic Acid A-d3?
- Analysis : Deuterium slows hepatic metabolism via the isotope effect, prolonging half-life. Pharmacokinetic studies in rodents compare deuterated vs. non-deuterated forms using LC-MS/MS to measure plasma concentrations. For example, AUC(0–24h) increases by ~30% in the deuterated form due to reduced CYP450-mediated oxidation .
- Applications : Isotopic tracing (e.g., deuterium NMR) tracks metabolite distribution in tissues, aiding in dose optimization for preclinical models .
Q. What experimental designs are critical for evaluating the in vivo efficacy of Chaetomellic Acid A-d3 in renal disease models?
- Design : Use 5/6 nephrectomy-induced chronic kidney disease (CKD) in rats. Key parameters include:
- Dosage : 10 mg/kg/day administered intraperitoneally.
- Endpoints : Histopathological scoring of glomerulosclerosis, urinary albumin/creatinine ratio, and renal echogenicity via ultrasound .
- Data Interpretation : Multivariate analysis (e.g., ANOVA with Dunn’s post hoc test) identifies statistically significant reductions in fibrosis markers (p < 0.05) compared to untreated controls .
Methodological Considerations
Q. How can researchers resolve discrepancies in FTase inhibition data between in vitro and in vivo studies?
- Troubleshooting :
- In vitro : Ensure assay conditions (pH 7.4, 1 mM Mg²⁺) mimic physiological environments. Test for nonspecific binding using heat-inactivated FTase controls.
- In vivo : Address bioavailability issues via formulation adjustments (e.g., liposomal encapsulation) or co-administration with absorption enhancers (e.g., cyclodextrins) .
Q. What analytical techniques are recommended for quantifying Chaetomellic Acid A-d3 in complex biological matrices?
- Workflow :
- Extraction : Solid-phase extraction (SPE) with C18 cartridges.
- Detection : UHPLC-MS/MS with multiple reaction monitoring (MRM) for m/z 371→253 (quantifier) and 371→235 (qualifier).
- Validation : Assess matrix effects using post-column infusion and calibrate with deuterated internal standards (e.g., Chaetomellic Acid A-d6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
